4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
Overview
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of structural motifs, including a dihydroisoquinoline, an indole, and a pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the dihydroisoquinoline core through a Pictet-Spengler reaction, followed by the introduction of the indole moiety via a Friedel-Crafts acylation. The final step often involves the formation of the pyrrolidinone ring through a cyclization reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and dihydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines, indoles, and pyrrolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
- 3,4-dihydroisoquinolin-2(1H)-yl(6-fluoro-1H-indol-3-yl)acetic acid
- Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate
Uniqueness
This compound is unique due to its combination of structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-20-5-6-22-21(12-20)17(13-26-22)8-9-27-15-19(11-23(27)29)24(30)28-10-7-16-3-1-2-4-18(16)14-28/h1-6,12-13,19,26H,7-11,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUZDHLCSLGJMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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